molecular formula C16H13BrN2O3S B5025679 MFCD03539072

MFCD03539072

Cat. No.: B5025679
M. Wt: 393.3 g/mol
InChI Key: BOBGQKSEGBUYTO-UHFFFAOYSA-N
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Description

MFCD03539072 is a chemical compound identified by its unique MDL number. This compound is used in various scientific research applications due to its distinct chemical properties and reactivity.

Preparation Methods

The synthetic routes and reaction conditions for MFCD03539072 involve several steps. Common methods include:

    Water Electrolysis: This method involves the electrolysis of water to produce the compound.

    Cold Water Method: This method uses cold water to synthesize the compound.

    Solvent Exchange: This method involves exchanging solvents to prepare the compound.

    Vacuum Methods: This method uses vacuum conditions to synthesize the compound.

    Microwave Radiation: This method uses microwave radiation to prepare the compound.

Chemical Reactions Analysis

MFCD03539072 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

MFCD03539072 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MFCD03539072 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

MFCD03539072 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

IUPAC Name

2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-2-12(16(21)22)19-8-18-14-13(15(19)20)11(7-23-14)9-3-5-10(17)6-4-9/h3-8,12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBGQKSEGBUYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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